3-ethyl-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-3-ylmethyl group and an ethyl group on the benzene ring. This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-ethyl aniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-ethyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-ethynyl-N-(thiophen-3-ylmethyl)aniline: Similar structure but with an ethynyl group instead of an ethyl group.
N-(thiophen-3-ylmethyl)aniline: Lacks the ethyl group on the benzene ring.
3-methyl-N-(thiophen-3-ylmethyl)aniline: Contains a methyl group instead of an ethyl group.
Uniqueness
3-ethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the ethyl group on the benzene ring and the thiophen-3-ylmethyl group on the nitrogen. This combination of substituents can lead to distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
3-Ethyl-N-(thiophen-3-ylmethyl)aniline is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15N
- Molecular Weight : 199.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from various studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of aniline compounds exhibit significant antimicrobial properties. For instance, a study assessing the antibacterial activity of various aniline derivatives found that compounds similar to this compound displayed moderate to good activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound may serve as a basis for developing new antibacterial agents against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A recent study focused on the cytotoxicity of thiophene-containing compounds against various cancer cell lines, including colon (HCT-116), lung, and breast cancers. The compound exhibited selective cytotoxicity, with IC50 values indicating significant inhibitory effects on cancer cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 10.5 ± 0.07 |
MCF-7 (Breast Cancer) | 11.9 ± 0.05 |
The results indicated that the compound causes cell cycle arrest at the S and G2/M phases, suggesting a mechanism that disrupts normal cell division processes .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. In particular, the compound may inhibit farnesyltransferase, an enzyme critical for cancer cell growth and survival .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized alkaloids derived from aniline demonstrated that certain modifications led to enhanced antimicrobial activity against resistant bacterial strains, highlighting the importance of structural variations in developing effective drugs.
- Cytotoxicity in Cancer Research : In vitro studies on HCT-116 cells revealed that treatment with thiophene derivatives resulted in significant apoptosis and reduced viability, reinforcing the potential role of these compounds in cancer therapy.
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-ethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-11-4-3-5-13(8-11)14-9-12-6-7-15-10-12/h3-8,10,14H,2,9H2,1H3 |
InChI Key |
JQPKRNKOSCMXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.